molecular formula C12H14BrNO B2564861 3-[(3-Bromophenyl)methyl]piperidin-2-one CAS No. 1260766-34-4

3-[(3-Bromophenyl)methyl]piperidin-2-one

Cat. No.: B2564861
CAS No.: 1260766-34-4
M. Wt: 268.154
InChI Key: PQAUAGLYDAYTJG-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]piperidin-2-one (CAS 1249026-72-9) is a high-value piperidone derivative with the molecular formula C12H14BrNO and a molecular weight of 268.15 . This compound features a piperidin-2-one scaffold substituted at the nitrogen atom with a 3-bromobenzyl group, making it a versatile building block in organic synthesis and pharmaceutical research . Piperidone derivatives are prominent structural motifs in medicinal chemistry, frequently explored as intermediates in the synthesis of biologically active molecules . Research indicates that compounds based on the piperidone core have been developed as inhibitors for specific protein targets, such as MDM2 and MDMX, which are relevant in oncology research . Furthermore, variously substituted piperidones and piperidines are known to exhibit a range of pharmacological activities, underscoring the research value of this heterocyclic scaffold . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-1-3-9(8-11)7-10-4-2-6-14-12(10)15/h1,3,5,8,10H,2,4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAUAGLYDAYTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromophenyl)methyl]piperidin-2-one typically involves the reaction of 3-bromobenzyl chloride with piperidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of 3-[(3-Bromophenyl)methyl]piperidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Bromophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(3-Bromophenyl)methyl]piperidin-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance binding affinity and selectivity towards specific targets, while the piperidin-2-one core can modulate the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3-[(3-Bromophenyl)methyl]piperidin-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes References
3-[(3-Bromophenyl)methyl]piperidin-2-one C₁₂H₁₄BrNO 280.16 (calculated) 3-bromophenylmethyl group on piperidin-2-one Not explicitly reported in evidence N/A
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) C₁₆H₁₃BrO 301.19 α,β-unsaturated ketone with 3-bromophenyl and p-tolyl groups IC₅₀ = 100 μg/mL (cytotoxic to MCF7 cells)
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one C₁₅H₁₇Br₂NO₂ 403.11 Additional 2-bromo-2-methylpropanoyl group Discontinued; no activity data
Inobrodib (CAS 870843-42-8) C₂₅H₂₆FN₃O₂ 419.49 Fluorophenyl, methoxy, and methylimidazole groups p300/CBP inhibitor; antineoplastic activity

Key Observations:

  • Substituent Effects: The presence of a brominated aromatic ring (e.g., 3-bromophenyl) is associated with cytotoxic activity in compounds like C3 . However, bulky substituents (e.g., 2-bromo-2-methylpropanoyl in ) may hinder bioavailability or synthetic feasibility.
  • Pharmacological Potential: Complex derivatives like Inobrodib demonstrate that additional functional groups (e.g., fluorophenyl, imidazole) can confer specific inhibitory activity, suggesting that 3-[(3-Bromophenyl)methyl]piperidin-2-one could serve as a precursor for targeted drug design .

Cytotoxic Activity of Brominated Aromatic Compounds

Evidence from halogen-substituted chalcone derivatives (e.g., C3 ) highlights the role of bromine in cytotoxicity. In MCF7 breast cancer cells:

  • C3 (3-bromophenyl-substituted) exhibited an IC₅₀ of 100 μg/mL, comparable to other halogenated analogs (e.g., 4-chlorophenyl derivatives) .
  • Morphological changes in treated cells (e.g., membrane blebbing, shrinkage) suggest apoptosis induction, a common mechanism for anticancer agents .

Case Study: Inobrodib as a Pharmacologically Active Piperidin-2-one Derivative

Inobrodib (CAS 870843-42-8) exemplifies how structural elaboration of the piperidin-2-one core can yield compounds with specific therapeutic effects:

  • Mechanism: Inhibits histone acetyltransferases (p300/CBP), disrupting chromatin remodeling and cancer cell proliferation .
  • Structural Insights: The fluorophenyl and methylimidazole groups enhance target affinity and metabolic stability, underscoring the importance of substituent diversity.

Q & A

Basic: What are the optimal synthetic routes for 3-[(3-Bromophenyl)methyl]piperidin-2-one, and how can reaction yields be improved?

Methodological Answer:
The synthesis of 3-[(3-Bromophenyl)methyl]piperidin-2-one typically involves nucleophilic substitution or reductive amination. Key steps include:

  • Precursor Selection : Use 3-bromophenyl ketone derivatives (e.g., 1-(3-bromophenyl)propan-1-one) as starting materials, analogous to methods in brominated aromatic systems .
  • Catalysis : Employ Pd-catalyzed cross-coupling for introducing the piperidinone moiety, optimizing ligand choice (e.g., PPh₃) and solvent (e.g., THF or DMF) .
  • Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to enhance purity (>95%) .

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